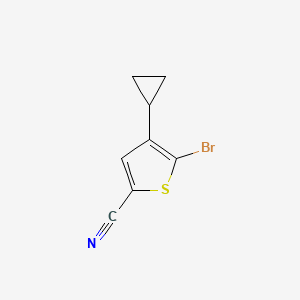
5-Bromo-4-(cyclopropyl)thiophene-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of thiophene derivatives often involves strategic functionalization to introduce diverse substituents. Techniques such as cross-coupling reactions, halogenation, and nucleophilic substitution play crucial roles in constructing these compounds. While specific synthesis methods for "5-Bromo-4-(cyclopropyl)thiophene-2-carbonitrile" are not directly outlined in available research, related thiophene synthesis strategies involve multi-step reactions that meticulously introduce each functional group, ensuring the precise placement of bromo, cyclopropyl, and nitrile functionalities on the thiophene ring.
Molecular Structure Analysis
Thiophene derivatives like "this compound" exhibit intriguing molecular structures that are essential for their reactivity and applications. The presence of a bromine atom offers a site for further functionalization, while the cyclopropyl group introduces strain and reactivity. The nitrile function contributes to the compound's polarity and potential interaction with various biological targets. These structural elements collectively influence the compound's electronic configuration and chemical properties.
Chemical Reactions and Properties
The chemical reactivity of "this compound" is influenced by its substituents. The bromine atom makes it a candidate for nucleophilic substitution reactions, enabling the introduction of various functional groups. The cyclopropyl moiety may undergo ring-opening reactions under certain conditions, providing pathways to more complex structures. The nitrile group can participate in addition reactions and serve as a precursor for amine synthesis through reduction.
Physical Properties Analysis
The physical properties of thiophene derivatives are determined by their molecular structure. "this compound" likely exhibits properties typical of halogenated aromatics and nitriles, such as relatively high boiling points, densities, and specific refractive indices. These properties are essential for predicting the compound's behavior in different physical and chemical contexts.
Chemical Properties Analysis
"this compound" possesses chemical properties that are reflective of its functional groups. The bromine atom enhances its electrophilic character, making it susceptible to attack by nucleophiles. The cyclopropyl group adds to the compound's chemical stability and reactivity, potentially affecting its participation in cycloaddition reactions. The nitrile functionality contributes to its acidity and ability to form hydrogen bonds, impacting its solubility and reactivity with nucleophiles and electrophiles.
Fariña, F., Maestro, M., Martín, M. R., Martín, M., Sánchez, F., & Soria, M. L. (1986). Pseudoesters and derivatives. XXIII Reaction of 3-bromo-5-methoxyfuran-2(5H)-one with nucleophiles. Formation of cyclopropane derivatives. Tetrahedron, 42(15), 3715-3722. Tetrahedron.
Krayushkin, M., Kalik, M., Zav’yalova, V. K., & Bogdanov, V. S. (1988). Synthesis and transformations of sulfides of the thiophene series. 42. Synthesis and properties of some 2-alkylthio(alkylsulfinyl, alkylsulfonyl)thiophene-3-carbonitrile N-oxides. Chemistry of Heterocyclic Compounds, 24(3), 332-337. Chemistry of Heterocyclic Compounds.
Wissenschaftliche Forschungsanwendungen
Electrochromic Properties
The synthesis and investigation of electrochromic properties of new 2,5-di(thiophen-2-yl)furan-3-carbonitrile derivatives, utilized as thiophene–furan–thiophene type monomers, have been explored. These compounds and their copolymers with EDOT were electrochemically polymerized and demonstrated distinct electrochromic properties, making them potential candidates for electrochromic device (ECD) applications due to their stability and good optical contrast (Abaci, Yılmaz, Ustalar, & Guney, 2016).
Synthesis and Reactivity
The compound's reactivity in various synthesis processes has been studied extensively. For example, its behavior in reactions with nucleophiles has been examined, leading to the formation of cyclopropane derivatives (Fariña, Maestro, Martín, Martín, & Sánchez, 1986). Additionally, the synthesis and transformations of sulfides in the thiophene series have been investigated, showcasing the compound's reactivity and potential in creating new chemical structures (Krayushkin, Kalik, Zav’yalova, & Bogdanov, 1988).
Photophysical Properties
The solvatochromic behavior of D-π-A bithiophene carbonitrile derivatives, including compounds related to 5-Bromo-4-(cyclopropyl)thiophene-2-carbonitrile, has been studied to understand their photophysical properties in different solvents. This research provides insights into the photophysical properties, like dipole moment changes and interaction roles in determining photophysical properties, which are crucial for various applications, including molecular electronics (Dappour, Taha, Ismail, & Abdel-Shafi, 2019).
Application in Solar Cells
The design of solution-processable small molecules for bulk-heterojunction solar cells, including the use of rigidified thiophenes and a cyanopyridone acceptor unit, showcases the potential application of related compounds in photovoltaic devices. The synthesized molecules demonstrate promising photovoltaic performance, indicating their utility in the development of efficient solar cells (Gupta, Ali, Gao, Singh, Bilić, Watkins, Bach, & Evans, 2015).
Eigenschaften
IUPAC Name |
5-bromo-4-cyclopropylthiophene-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNS/c9-8-7(5-1-2-5)3-6(4-10)11-8/h3,5H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEAXQLSOEINYBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(SC(=C2)C#N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

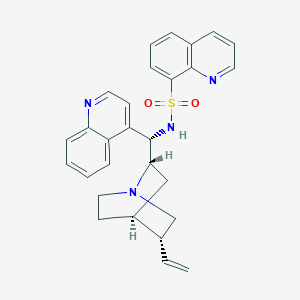
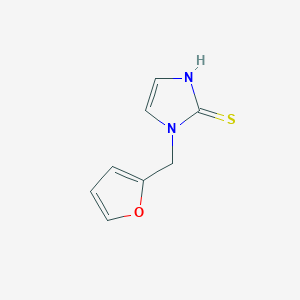
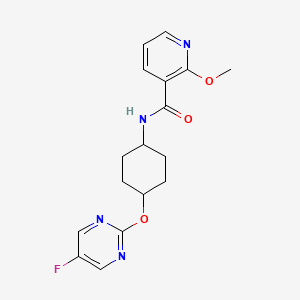
![Methyl 2-[[4-butyl-5-[[(2-fluorobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2496303.png)
![8,11-Dioxadispiro[3.2.47.24]tridecan-3-one](/img/structure/B2496304.png)

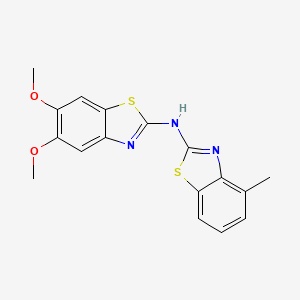
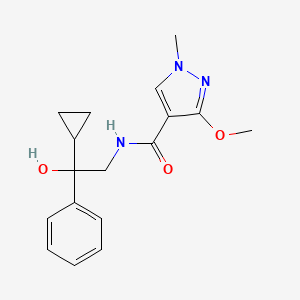
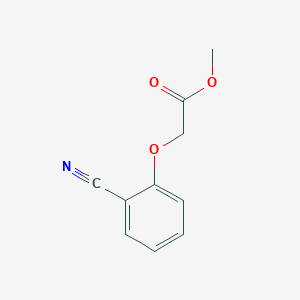
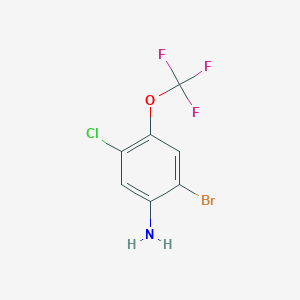
![2-Amino-4-(2-fluorophenyl)-6-(3-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2496312.png)
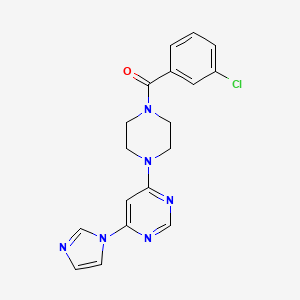
![N-[4-(benzotriazol-1-ylmethyl)-1,3-thiazol-2-yl]formamide](/img/structure/B2496315.png)
